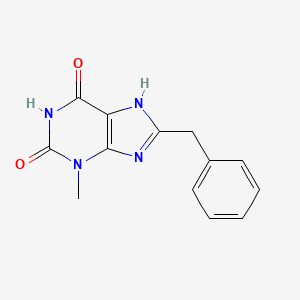

8-benzyl-3-methyl-7H-purine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-benzyl-3-methyl-7H-purine-2,6-dione is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a benzyl group at the 8th position and a methyl group at the 3rd position on the purine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-benzyl-3-methyl-7H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of 3-methylxanthine with benzyl halides under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a strong base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, likely due to its specialized applications. large-scale synthesis would generally follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Análisis De Reacciones Químicas

Substitution Reactions

The 8-benzyl group and the purine core are susceptible to nucleophilic substitution, particularly under basic or catalytic conditions.

Key Reactions

-

Amination at the 8-Position :

The benzyl group can be replaced via nucleophilic substitution with amines. For example, reaction with piperazine under basic conditions yields 8-piperazinyl derivatives .Reagents/Conditions :

-

Halogenation :

Bromine or chlorine can substitute the benzyl group under radical or electrophilic conditions, forming 8-halogenated purines .Reagents/Conditions :

Oxidation Reactions

The purine ring and substituents undergo oxidation, particularly at the methyl or benzyl groups.

Key Reactions

-

Benzyl Group Oxidation :

The benzyl moiety can be oxidized to a ketone or carboxylic acid using strong oxidizing agents .Reagents/Conditions :

-

Purine Ring Oxidation :

The purine core is oxidized to form uric acid derivatives under harsh conditions .Reagents/Conditions :

Reduction Reactions

Selective reduction of the purine ring or substituents is achievable with metal catalysts or hydrides.

Key Reactions

-

Benzyl Group Hydrogenolysis :

Catalytic hydrogenation removes the benzyl group, yielding 8-unsubstituted purines .Reagents/Conditions :

-

Nitro Group Reduction :

If a nitro group is introduced (via nitration), it can be reduced to an amine .Reagents/Conditions :

Alkylation and Acylation

The N7 and N9 positions of the purine ring are nucleophilic sites for alkylation or acylation.

Key Reactions

-

N7-Alkylation :

Reaction with alkyl halides introduces substituents at the N7 position .Reagents/Conditions :

-

Acylation at N9 :

Acetic anhydride acylates the N9 position under mild conditions .Reagents/Conditions :

Ring-Opening and Rearrangement

Under extreme conditions, the purine ring undergoes cleavage or rearrangement.

Key Reactions

-

Acid-Catalyzed Ring Opening :

Concentrated HCl hydrolyzes the purine ring to form pyrimidine derivatives .Reagents/Conditions :

-

Base-Induced Rearrangement :

Strong bases like NaOH induce Dimroth rearrangement .Reagents/Conditions :

Comparative Reactivity Table

Research Insights

-

Synthetic Flexibility : The 8-benzyl group enhances stability during nucleophilic substitutions, making it a versatile intermediate for generating bioactive analogs .

-

Pharmacological Relevance : Derivatives of this compound have shown inhibitory activity against enzymes like dipeptidyl peptidase IV (DPP-IV), highlighting its potential in drug discovery .

-

Structural Tunability : Modifications at the 8-position significantly alter electronic properties, enabling fine-tuning of reactivity and binding affinity .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Research indicates that derivatives of purine compounds, including 8-benzyl-3-methyl-7H-purine-2,6-dione, exhibit promising anticancer activities. For instance, studies have shown that these compounds can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. A notable case study demonstrated that this compound effectively reduced tumor growth in breast cancer models by targeting specific signaling pathways involved in cell survival and proliferation .

Anti-inflammatory Effects

Another significant application is in the treatment of inflammatory diseases. The compound has been investigated for its ability to inhibit enzymes involved in inflammatory responses, such as dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in immune regulation. Inhibition of DPP-IV has been linked to improved outcomes in conditions like rheumatoid arthritis and other autoimmune disorders .

Case Studies

Several case studies have highlighted the potential applications of this compound:

-

Case Study 1: Breast Cancer Treatment

In a controlled study involving human breast cancer cell lines, this compound demonstrated a significant reduction in cell viability compared to untreated controls. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways . -

Case Study 2: Anti-inflammatory Activity

Another study assessed the anti-inflammatory properties of this compound in an animal model of arthritis. The results indicated a marked decrease in inflammatory markers and joint swelling following treatment with this compound, suggesting its potential as a therapeutic agent for inflammatory conditions .

Future Research Directions

Given the promising results from initial studies, future research should focus on:

- Mechanistic Studies : Further elucidating the molecular mechanisms by which this compound exerts its effects can provide insights into optimizing its therapeutic use.

- Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in humans will be crucial for translating these findings into clinical practice.

Mecanismo De Acción

The mechanism of action of 8-benzyl-3-methyl-7H-purine-2,6-dione involves its interaction with various molecular targets, particularly enzymes involved in purine metabolism. The compound can act as an inhibitor or modulator of these enzymes, affecting the biochemical pathways they regulate. This can lead to changes in cellular processes such as DNA replication, repair, and transcription.

Comparación Con Compuestos Similares

Similar Compounds

3-methylxanthine: A precursor in the synthesis of 8-benzyl-3-methyl-7H-purine-2,6-dione.

8-bromo-3-methylxanthine: Another derivative of xanthine with different substituents.

7-benzyl-3-methyl-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione: A structurally similar compound with a nonylsulfanyl group.

Uniqueness

This compound is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties. This makes it valuable for specialized research applications and potential therapeutic uses.

Propiedades

IUPAC Name |

8-benzyl-3-methyl-7H-purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2/c1-17-11-10(12(18)16-13(17)19)14-9(15-11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,14,15)(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBAYFNPPVVSQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)NC(=N2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.